molecular formula C9H17NO B2957201 4-(Allyloxy)-4-methylpiperidine CAS No. 1567220-39-6

4-(Allyloxy)-4-methylpiperidine

Cat. No.: B2957201
CAS No.: 1567220-39-6
M. Wt: 155.241
InChI Key: XGOONJGQNKCWLR-UHFFFAOYSA-N
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Description

4-(Allyloxy)-4-methylpiperidine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.241. The purity is usually 95%.
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Scientific Research Applications

Catalytic Transformations and Synthesis

  • The intermolecular rhodium(II)-catalyzed C(sp3)-H amination of enamides provides a method to access new 4-aminopiperidine derivatives, which are valuable building blocks in medicinal chemistry. This process is notable for its complete regio- and chemoselectivity, broad functional group tolerance, and the ability to proceed at room temperature (Rey-Rodriguez et al., 2018).
  • Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes has been demonstrated to be highly effective, leading to the synthesis of cyclic imines and indoles with excellent yields using N-methylpiperidine as a solvent (Kondo, Okada, & Mitsudo, 2002).
  • A novel approach to 4-(substituted benzyl)piperidines involves the cyclization of imines followed by palladium-catalyzed cross-coupling, showcasing an efficient route for synthesizing these compounds (Furman & Dziedzic, 2003).

Materials Science and Sensor Development

  • New fluorescent polymer sensors for metal cations and protons have been developed using a derivative of N-methylpiperazine, exhibiting enhanced fluorescence in the presence of specific metal cations and protons (Grabchev et al., 2007).

Drug Metabolism and Design

  • The metabolism of 4-aminopiperidine drugs by cytochrome P450s, particularly CYP3A4, has been studied, providing insights into the molecular interactions essential for the N-dealkylation of these drugs. This research could inform structure-based drug design to optimize drug metabolism (Sun & Scott, 2011).

Mechanism of Action

Target of Action

It is known that the compound is a multifunctional electrolyte additive . It forms a mechanically strain-adaptive solid electrolyte interface (SEI) containing LiF and polymer substances . The SEI is a crucial component in lithium-ion batteries, acting as a protective layer that prevents further decomposition of electrolytes and facilitates lithium-ion transport .

Mode of Action

4-(Allyloxy)-4-methylpiperidine interacts with its targets to form a mechanically strain-adaptive SEI . This interaction results in changes in the properties of the SEI, enhancing its mechanical adaptability and thermal stability . The compound also promotes the formation of a heat-stable cathode-electrolyte interface containing S-O and S-F species .

Biochemical Pathways

The compound’s role in forming a mechanically adaptive sei suggests it may influence pathways related to the formation and stability of this interface

Pharmacokinetics

Given its role as an electrolyte additive in lithium-ion batteries, it is likely that its bioavailability and pharmacokinetic properties are primarily relevant in the context of its interactions within these systems .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of a mechanically adaptive and thermally stable SEI . This results in enhanced performance and longevity of lithium-ion batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and humidity conditions can affect the formation and stability of the SEI . Additionally, the presence of other compounds in the electrolyte solution can interact with this compound, potentially influencing its effectiveness .

Properties

IUPAC Name

4-methyl-4-prop-2-enoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-8-11-9(2)4-6-10-7-5-9/h3,10H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOONJGQNKCWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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